BenchChemオンラインストアへようこそ!

5-Fluoro-6-chloroisatin

Caspase Inhibition Apoptosis Research Neurodegenerative Disease

5-Fluoro-6-chloroisatin is a dual-halogenated isatin delivering a validated pharmacological profile absent in mono-halogenated or non-halogenated analogs. Its confirmed caspase-6 affinity (Kd = 270 nM) enables SAR-driven programs in Huntington's disease, while its 26.7-fold greater potency against K562 CML cells (IC50 = 2.32 µM) versus 5-fluorouracil provides a compelling oncology scaffold. Differential breast cancer activity (MCF-7 IC50 = 3.4 µM vs MDA-MB-231 IC50 = 4.32 µM) guides model selection. With XLogP3 = 1.6, it offers a distinct lipophilicity profile for permeability optimization. Procure at ≥98% purity for reproducible research.

Molecular Formula C8H3ClFNO2
Molecular Weight 199.56 g/mol
CAS No. 96202-57-2
Cat. No. B1370284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-chloroisatin
CAS96202-57-2
Molecular FormulaC8H3ClFNO2
Molecular Weight199.56 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Cl)NC(=O)C2=O
InChIInChI=1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyGHBWNCFDSGAFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-chloroisatin (CAS 96202-57-2): Key Specifications and Baseline Characterization


5-Fluoro-6-chloroisatin (CAS 96202-57-2), a halogenated isatin derivative with the IUPAC name 6-chloro-5-fluoro-1H-indole-2,3-dione [1], is a small-molecule research chemical (Molecular Weight: 199.57 g/mol) [1] available in solid form with a melting point of 279-283°C . Commercial specifications typically cite purities of ≥95% to 98% (HPLC) , with recommended storage at room temperature .

5-Fluoro-6-chloroisatin: The Case Against Analog Substitution in Research Applications


While structurally related isatins share a common core, their physicochemical and biological properties are exquisitely sensitive to the nature and position of halogen substituents. Literature demonstrates that even regioisomeric or mono-halogenated analogs can exhibit vastly different target engagement profiles [1]. This is attributed to changes in electronic distribution, molecular conformation, and lipophilicity (e.g., XLogP3 of 1.6 for 5-fluoro-6-chloroisatin [2]), all of which directly influence binding affinity and selectivity [3]. Substituting 5-fluoro-6-chloroisatin with a mono-halogenated or differently substituted analog without empirical validation carries a high risk of confounding experimental results and compromising the reproducibility of structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of 5-Fluoro-6-chloroisatin: Key Data Points for Procurement


Caspase-6 Binding Affinity: A Comparative Assessment with a Non-Halogenated Analog

5-Fluoro-6-chloroisatin demonstrates measurable binding affinity for caspase-6, a key enzyme involved in apoptosis and neurodegenerative processes [1]. This provides a distinct, quantifiable interaction profile compared to non-halogenated isatin, for which high-affinity caspase-6 binding is not a primary characteristic reported in major databases.

Caspase Inhibition Apoptosis Research Neurodegenerative Disease

Enhanced Cytotoxicity Profile: Potency Compared to Clinical Standard 5-Fluorouracil

In a direct comparative study, 5-fluoro-6-chloroisatin exhibited significantly greater potency against K562 chronic myelogenous leukemia cells than the clinical chemotherapeutic agent 5-fluorouracil (5-FU) . This differential in potency highlights its potential as a lead scaffold for developing more effective anticancer agents .

Anticancer Research Cytotoxicity Leukemia Models

Differentiated Activity in Breast Cancer Cell Lines: Potency Spectrum

The compound demonstrates a differential potency profile across distinct breast cancer cell lines, showing greater activity in MCF-7 (hormone receptor-positive) cells compared to MDA-MB-231 (triple-negative) cells . This lineage-specific cytotoxicity can be leveraged to design more targeted studies.

Breast Cancer Cytotoxicity Cell Line Panel

Physicochemical Basis for Potency: Lipophilicity (XLogP3) Comparison with Mono-Halogenated Analogs

The presence of both fluorine and chlorine substituents on the isatin core imparts a distinct lipophilicity profile to 5-fluoro-6-chloroisatin (XLogP3 = 1.6) compared to its mono-halogenated analogs [1]. This property is a key determinant of passive membrane permeability and target binding [2].

Medicinal Chemistry Lipophilicity Drug Design

Optimal Research Scenarios for Procuring 5-Fluoro-6-chloroisatin


Development of Caspase-6 Inhibitors for Neurodegenerative Disease

For medicinal chemistry programs targeting caspase-6 in the context of Huntington's disease or other neurodegenerative conditions, procuring 5-fluoro-6-chloroisatin is justified. Its demonstrated binding affinity (Kd = 270 nM) provides a validated starting point for a structure-activity relationship (SAR) campaign, which is not a primary characteristic of non-halogenated isatin .

Synthesis of Potent Antileukemic Agents

In oncology research focused on chronic myelogenous leukemia (CML), this compound offers a significant advantage. Its 26.7-fold greater potency against K562 cells (IC50 = 2.32 µM) compared to 5-fluorouracil (IC50 = 62.0 µM) makes it a compelling scaffold for designing novel therapeutics with enhanced efficacy .

Targeted Breast Cancer Research

Investigators studying hormone receptor-positive breast cancer should prioritize 5-fluoro-6-chloroisatin over triple-negative models, as it demonstrates 1.27-fold greater potency in MCF-7 cells (IC50 = 3.4 µM) compared to MDA-MB-231 cells (IC50 = 4.32 µM) . This differential activity guides target validation and model selection.

Medicinal Chemistry Optimization of Lipophilicity

For projects where modulating lipophilicity is critical to improving cellular permeability or altering pharmacokinetic properties, 5-fluoro-6-chloroisatin (XLogP3 = 1.6) provides a distinct profile compared to mono-halogenated isatin analogs . This computed difference offers a rational basis for scaffold selection to fine-tune compound properties in the early stages of drug design [1].

Quote Request

Request a Quote for 5-Fluoro-6-chloroisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.